2-(Aminomethyl)phenol

Description

This compound has been reported in Fagopyrum esculentum and Reseda odorata with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

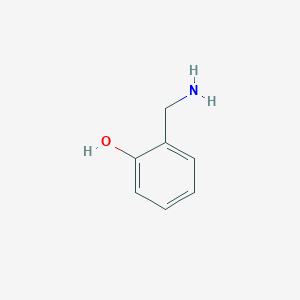

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRZOPQOBJRYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902921 | |

| Record name | NoName_3497 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-30-9, 50312-64-6 | |

| Record name | 2-(Aminomethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Aminomethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Aminomethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050312646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(aminomethyl)phenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 932-30-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(aminomethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (aminomethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(AMINOMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/696R5N4NRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Aminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)phenol, a versatile organic compound, is gaining significant attention in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and analytical methodologies. Furthermore, it delves into its biological significance, particularly its emerging role as a potent scavenger of reactive dicarbonyl species, a mechanism with implications for a range of pathological conditions driven by oxidative stress and inflammation.

Chemical Identity and Synonyms

The compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] However, it is widely known by several synonyms in scientific literature and commercial catalogs. Understanding these alternative names is crucial for a comprehensive literature search and procurement.

Table 1: IUPAC Name and Common Synonyms

| Type | Name |

| IUPAC Name | This compound |

| Common Synonyms | 2-Hydroxybenzylamine[1] |

| o-Hydroxybenzylamine[1] | |

| Salicylamine[1] | |

| 2-HOBA[1] | |

| (2-Hydroxyphenyl)methanamine | |

| o-Aminomethylphenol[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in research and development.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 932-30-9 | [1] |

| Molecular Formula | C₇H₉NO | |

| Molecular Weight | 123.15 g/mol | |

| Appearance | Solid | |

| Melting Point | 127-131 °C | |

| Boiling Point | 273.6 °C at 760 mmHg | |

| Solubility | Soluble in water | |

| pKa | 8.5 (amine), 10.2 (phenol) (Predicted) | |

| InChI Key | KPRZOPQOBJRYSW-UHFFFAOYSA-N | |

| SMILES | NCc1ccccc1O |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from 2-hydroxybenzaldehyde (salicylaldehyde). The first step is the formation of an oxime, followed by its reduction to the corresponding amine.

Step 1: Synthesis of 2-Hydroxybenzaldehyde Oxime (Salicylaldoxime)

-

Materials:

-

2-Hydroxybenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium hydroxide (1.1 eq)

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve 2-hydroxybenzaldehyde in ethanol in a round-bottom flask.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

-

Slowly add the hydroxylamine solution to the stirred solution of 2-hydroxybenzaldehyde at room temperature.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into cold water to precipitate the product.

-

The crude 2-hydroxybenzaldehyde oxime is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Reduction of 2-Hydroxybenzaldehyde Oxime to this compound

-

Materials:

-

2-Hydroxybenzaldehyde oxime (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (excess, typically 2-3 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

-

Dissolve the 2-hydroxybenzaldehyde oxime in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by acid-base extraction or by recrystallization from an appropriate solvent.

-

HPLC-UV Method for the Analysis of this compound

This protocol outlines a general method for the quantitative analysis of this compound in pharmaceutical formulations using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A typical gradient could be:

-

0-5 min: 95% A, 5% B

-

5-20 min: Linear gradient to 50% A, 50% B

-

20-25 min: Hold at 50% A, 50% B

-

25-30 min: Return to initial conditions (95% A, 5% B)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 275 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Accurately weigh a portion of the formulation containing this compound.

-

Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B).

-

Sonicate if necessary to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in the diluent.

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Biological Activity and Signaling Pathway

This compound has been identified as a potent scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs). These dicarbonyls are highly reactive electrophiles generated from lipid peroxidation during periods of oxidative stress and inflammation. They readily form covalent adducts with macromolecules like proteins, DNA, and lipids, leading to cellular dysfunction and contributing to the pathogenesis of numerous diseases.

The mechanism of action of this compound involves its nucleophilic amine and ortho-positioned hydroxyl group, which allows it to efficiently trap dicarbonyls, thereby preventing their damaging reactions with cellular components.

Caption: Dicarbonyl scavenging pathway of this compound.

Conclusion

This compound is a compound with a well-defined chemical profile and significant therapeutic potential, primarily attributed to its ability to mitigate the damaging effects of reactive dicarbonyl species. The experimental protocols provided in this guide offer a foundation for its synthesis and analysis, enabling further research into its biological activities and potential applications in drug development. The elucidation of its mechanism of action as a dicarbonyl scavenger opens new avenues for the development of novel therapeutic strategies for a variety of diseases underpinned by oxidative stress.

References

Technical Guide: 2-(Aminomethyl)phenol (CAS 932-30-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activities of 2-(Aminomethyl)phenol, also known as 2-Hydroxybenzylamine (2-HOBA). This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

This compound is an organic compound featuring a phenol ring substituted with an aminomethyl group at the ortho position.[1] This unique structure facilitates intramolecular hydrogen bonding, which influences its physical and chemical characteristics.[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 932-30-9 | [2][3][4][5] |

| Molecular Formula | C₇H₉NO | [3][4][6][7][8] |

| Molecular Weight | 123.15 g/mol | [1][3][8] |

| Melting Point | 126–131 °C | [1][4][5] |

| Boiling Point | 245.0 ± 15.0 °C (Predicted) | [4] |

| Density | 1.141 - 1.163 g/cm³ (Predicted) | [1][4] |

| Water Solubility | 41.2 mg/mL (Predicted) | [2] |

| logP (Partition Coefficient) | -0.55 to 1.76 | [1][2] |

| pKa (Strongest Acidic) | 8.32 | [2][8] |

| pKa (Strongest Basic) | 10.18 | [2][8] |

| Appearance | White to beige or brown solid | [4][6] |

| Solubility | Soluble in polar organic solvents (e.g., THF, methanol), chloroform (slightly), and can be recrystallized from hot water.[1][4][9] |

Synthesis and Reactivity

Synthetic Methodology: Reduction of Nitrovinyl Phenol

A common method for the synthesis of this compound involves the reduction of a 2-(2-nitrovinyl)phenol derivative. This process is typically carried out using a strong reducing agent like lithium aluminium hydride (LiAlH₄) in an appropriate solvent.[1]

Experimental Protocol:

-

Reaction Setup: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][4]

-

Reduction: 2-(2-nitrovinyl)phenol is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to 0°C.[1]

-

Reagent Addition: A solution of lithium aluminium hydride (LiAlH₄) in THF is added dropwise to the cooled solution of the nitrovinyl phenol.[1]

-

Reaction Progression: The reaction mixture is stirred at a controlled temperature, typically between 0°C and 20°C, for approximately 2 hours.[1]

-

Workup: Following the completion of the reaction, an aqueous workup is performed to quench the excess LiAlH₄ and isolate the product.[1]

-

Purification: The crude product is purified using column chromatography on silica gel, with a mobile phase such as an ammonia-methanol mixture, to yield pure this compound. This two-step process can achieve a yield of around 65%.[1]

Chemical Reactivity

The reactivity of this compound is characterized by the interplay of its phenolic hydroxyl group and the aminomethyl substituent.

-

Nucleophilic Reactions: The amino group (-NH₂) makes the molecule a nucleophile, allowing it to participate in reactions such as condensation reactions.[6]

-

Aromatic Ring Substitution: The hydroxyl (-OH) group is an activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, for all practical purposes, substitution or elimination of the phenolic hydroxyl group itself does not typically occur.[10]

-

Mannich Reactions: this compound and its derivatives can be synthesized from benzoxazines via HCl hydrolysis and can also serve as reactants for creating novel benzoxazine structures.[]

Pharmacological Applications and Mechanism of Action

This compound is recognized as a potent antioxidant and a selective scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA).[12] These dicarbonyls are electrophiles that can adduct to proteins and lipids, contributing to oxidative stress, inflammation, and cellular damage, which are implicated in various diseases.[][12]

Cardiovascular Disease

Research has highlighted the potential of this compound in the context of cardiovascular diseases like atherosclerosis and atrial fibrillation.[12]

-

Atherosclerosis: By scavenging dicarbonyls, this compound reduces the levels of malondialdehyde (MDA)-LDL and MDA-HDL.[12] It helps to decrease inflammation, reduce the number of apoptotic cells in plaques, and promote efferocytosis (the clearance of apoptotic cells), leading to more stable atherosclerotic plaques.[12]

-

Atrial Fibrillation: The compound has been shown to prevent the early recurrence of atrial fibrillation.[12]

-

Hypertension: Oxidative stress and immune activation are linked in hypertension, where reactive oxygen species lead to the formation of isoketals (gamma-ketoaldehydes). These compounds form adducts with proteins, which are then presented as neoantigens that activate T-cells and promote hypertension.[] Scavengers like this compound can mitigate this process.

The diagram below illustrates the proposed mechanism of action for this compound in mitigating cellular damage.

Caption: Mechanism of this compound as a dicarbonyl scavenger.

Key Experimental Protocols

The therapeutic potential of this compound has been investigated in both in vitro and in vivo models.

In Vitro Anti-Apoptotic Assay

This protocol assesses the ability of this compound to protect cells from apoptosis.

-

Cell Lines: Macrophages and Human Aortic Endothelial Cells (HAECs).

-

Treatment: Cells are treated with this compound at a concentration of 500 μM.[12]

-

Incubation: The cells are incubated for 24 hours.[12]

-

Endpoint: The number of apoptotic cells is quantified using standard methods (e.g., TUNEL staining, caspase activity assays).

-

Expected Outcome: A significant decrease in the number of apoptotic cells in the treated groups compared to the control.[12]

In Vivo Atherosclerosis Mouse Model

This protocol evaluates the efficacy of this compound in reducing the development of atherosclerosis in a genetically modified mouse model.

-

Animal Model: Female Ldlr⁻/⁻ (low-density lipoprotein receptor knockout) mice, a model that spontaneously develops atherosclerosis.[12]

-

Treatment Regimen:

-

Endpoints:

-

Expected Outcome: A significant reduction (approximately 31%) in the extent of aortic atherosclerosis, a decrease in MDA (by ~59%) and IsoLG (by ~23%) adducts, and an increase in aortic collagen content, indicating more stable plaques.[12]

The workflow for the in vivo experiment is depicted below.

Caption: Workflow for the in vivo atherosclerosis study in Ldlr-/- mice.

Structure-Function Relationship

The efficacy of this compound as a dicarbonyl scavenger is directly related to its chemical structure. The ortho-positioning of the nucleophilic amine and the phenolic hydroxyl group is key to its activity.

Caption: Relationship between chemical structure and biological function.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.[4] It should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[4]

This document is for informational purposes only and does not constitute medical or professional advice. All laboratory work should be conducted in accordance with established safety protocols.

References

- 1. This compound (50312-64-6) for sale [vulcanchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C7H9NO | CID 70267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. CAS 932-30-9: this compound | CymitQuimica [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. Compound: this compound (CHEMBL155572) - ChEMBL [ebi.ac.uk]

- 9. 2-Aminophenol - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Free Radical Scavenging Mechanisms of 2-(Aminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine, is a naturally occurring compound found in buckwheat that has garnered scientific interest for its role as a selective scavenger of dicarbonyl electrophiles and free radicals.[1][2] Its antioxidant properties contribute to its potential therapeutic applications in conditions associated with oxidative stress, such as inflammation and cardiovascular diseases.[1][3] This technical guide provides a comprehensive overview of the core mechanisms underlying the free radical scavenging activity of this compound, detailed experimental protocols for its evaluation, and a discussion of its potential interaction with cellular antioxidant signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from studies on structurally related phenolic compounds to provide a robust theoretical framework.

Core Free Radical Scavenging Mechanisms

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The principal mechanisms governing this process are Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF). Computational studies are instrumental in elucidating the thermodynamics and kinetics of these pathways to determine the most favorable mechanism in a given environment.[4]

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom directly to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical. The efficiency of this mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation.[5]

-

Reaction: ArOH + R• → ArO• + RH

Single Electron Transfer (SET)

The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the free radical. This is often followed by proton transfer. The ionization potential (IP) of the antioxidant is a key determinant of the feasibility of this pathway.[6]

-

Reaction:

-

ArOH + R• → ArOH•+ + R-

-

ArOH•+ → ArO• + H+

-

Radical Adduct Formation (RAF)

In the RAF mechanism, the free radical directly adds to the aromatic ring of the phenolic antioxidant, forming a radical adduct. This mechanism is particularly relevant for less sterically hindered phenols and highly reactive radicals.

-

Reaction: ArOH + R• → [Ar(OH)R]•

Quantitative Analysis of Antioxidant Activity

| Assay | Test Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| DPPH Radical Scavenging | 2-(4-(2-hydroxybenzylideneamino)benzylideneamino)benzoic acid | 180.0 | Ascorbic Acid | - |

| Ferrous Ion Chelation | 2-(4-(2-hydroxybenzylideneamino)benzylideneamino)benzoic acid | 76.3 | EDTA | - |

| Total Antioxidant Activity (Phosphomolybdenum) | 2-(4-(2-hydroxybenzylideneamino)benzylideneamino)benzoic acid | 121.5 | Ascorbic Acid | - |

| Table 1: In vitro antioxidant activity of a Schiff base derivative of 2-hydroxybenzylideneamine. Data extracted from a study on a related compound and presented for illustrative purposes.[1] |

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed, generalized protocols for the DPPH and ABTS radical scavenging assays, which are commonly used to evaluate the antioxidant capacity of phenolic compounds. These protocols can be adapted for the specific analysis of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectroscopic grade)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Preparation of Test Sample: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to determine the IC50 value.

-

Preparation of Positive Control: Prepare a stock solution and serial dilutions of the positive control in methanol.

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the diluted test sample or positive control.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of the respective sample dilution and 100 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity:

-

% Scavenging = [1 - (Abs_sample - Abs_neg_control) / Abs_blank] * 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The ABTS radical is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is decolorized in the presence of an antioxidant.

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS, pH 7.4)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Preparation of Working ABTS Solution: Dilute the ABTS radical solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Sample and Positive Control: Prepare stock solutions and serial dilutions of this compound and the positive control in PBS.

-

Assay:

-

To each well of a 96-well plate, add 10 µL of the diluted test sample or positive control.

-

Add 200 µL of the working ABTS solution to each well.

-

For the blank, add 10 µL of PBS and 200 µL of the working ABTS solution.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm using a microplate reader.

-

Calculation of Scavenging Activity:

-

% Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

-

Interaction with Cellular Antioxidant Signaling Pathways

The cellular response to oxidative stress is regulated by intricate signaling pathways. One of the most critical is the Keap1-Nrf2 pathway. While direct evidence for this compound's interaction with this pathway is not yet established, many phenolic compounds are known to be modulators of Nrf2 activity.[7]

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.

It is plausible that this compound, or its metabolites, could indirectly influence this pathway by modulating the cellular redox state through its free radical scavenging activity, or potentially through direct interaction with Keap1, although the latter requires experimental verification.

Conclusion and Future Directions

This compound exhibits promising antioxidant properties, likely mediated through a combination of HAT, SET, and RAF mechanisms, characteristic of phenolic compounds. While direct quantitative data on its radical scavenging efficacy is an area for future research, the established protocols and theoretical frameworks presented in this guide provide a solid foundation for its investigation. Further studies employing computational modeling and in vitro assays are crucial to precisely determine the dominant scavenging mechanisms and quantify its antioxidant capacity. Moreover, elucidating the potential interaction of this compound with the Nrf2-Keap1 signaling pathway will provide deeper insights into its cytoprotective effects and further support its development as a potential therapeutic agent for oxidative stress-related diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Hydrogen-atom transfer reactions from ortho-alkoxy-substituted phenols: an experimental approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hyperoside alleviated N-acetyl-para-amino-phenol-induced acute hepatic injury via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Antioxidant Activity of 2-(Aminomethyl)phenol

This technical guide provides a comprehensive overview of the antioxidant activity of this compound, also known as 2-Hydroxybenzylamine (2-HOBA). The document details its core mechanisms of action, summarizes its observed effects from in vitro and in vivo studies, provides detailed experimental protocols for assessing its activity, and includes visualizations of key pathways and workflows.

Core Antioxidant Mechanisms

This compound is a phenolic compound recognized for its potent antioxidant and selective dicarbonyl scavenging properties.[1] Its activity stems from its specific chemical structure: a phenol ring substituted with a hydroxyl (-OH) group and an aminomethyl (-CH₂NH₂) group at the ortho position. This arrangement is crucial for its function. The antioxidant mechanisms of phenolic compounds are generally categorized into two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][3][4]

-

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[3][4][5] The resulting phenoxyl radical is stabilized by resonance within the aromatic ring.

-

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation. This is often followed by proton transfer. Assays like the DPPH and ABTS methods can involve this mechanism.[3]

For this compound specifically, the primary mechanisms include:

-

Direct Free Radical Scavenging: The ortho- and para-isomers of aminophenol are particularly effective at scavenging free radicals, a property demonstrated by their strong reactivity with the DPPH radical.[6][7] The phenolic hydroxyl group is the primary site for hydrogen atom donation.

-

Selective Dicarbonyl Scavenging: A key and selective action of this compound is its ability to scavenge reactive dicarbonyl species such as isolevuglandins (IsoLGs) and malondialdehyde (MDA).[1] These dicarbonyls are byproducts of lipid peroxidation and can form adducts with proteins and DNA, leading to cellular damage. By trapping these species, this compound prevents downstream oxidative injury.

-

Pro-oxidant Potential: It is important to note that, like other ortho- and para-aminophenols, this compound can exhibit pro-oxidant activity in the presence of transition metal ions like copper (Cu²⁺).[6][7] The compound can reduce the metal ion, which in turn can react with oxygen to generate superoxide radicals, thus stimulating the production of reactive oxygen species (ROS).[6][7] This context-dependent activity is a critical consideration in its application.

Summary of Antioxidant and Related Biological Activities

The antioxidant effects of this compound have been characterized in both in vitro and in vivo models, demonstrating its potential for therapeutic applications, particularly in cardiovascular diseases.[1]

| Activity Type | Model System | Key Findings | Assay/Endpoint Measured | Reference |

| Free Radical Scavenging | Chemical Assay | Potent reactivity with DPPH radical. | DPPH Assay | [6][7] |

| Dicarbonyl Scavenging | In vivo (Ldlr-/- Mice) | Reduced malondialdehyde (MDA) and isolevuglandin (IsoLG) adduct content by 59% and 23%, respectively. | Measurement of MDA and IsoLG adducts. | [1] |

| Anti-apoptotic Effect | Cell Culture (Macrophages, Human Aortic Endothelial Cells) | Markedly decreased the number of apoptotic cells at 500 μM concentration. | Apoptosis Assays | [1] |

| Anti-inflammatory Effect | Cell Culture (Macrophages) | Significantly reduced the inflammatory response to oxidized LDL, shown by decreased mRNA levels of IL-1β, IL-6, and TNF-α. | qRT-PCR for inflammatory cytokines. | [1] |

| Atheroprotective Effect | In vivo (Ldlr-/- Mice) | Reduced the extent of proximal aortic atherosclerosis by approximately 31%. Increased collagen content, promoting stable plaques. | Histological analysis of aortic plaques. | [1] |

Experimental Protocols

Standardized protocols are essential for evaluating and comparing the antioxidant capacity of compounds like this compound. Below are detailed methodologies for two widely used in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[8][9]

Principle: The antioxidant reduces the DPPH radical to its non-radical form, DPPH-H.[5] The reduction in absorbance at a characteristic wavelength (typically 517 nm) is proportional to the concentration of the antioxidant and its scavenging activity.[8][9][10]

Materials and Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectroscopic grade)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic Acid, Trolox)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM or 0.2 mg/mL) in methanol or ethanol.[10][11] The solution should be freshly prepared and kept in the dark to avoid degradation. Dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[9]

-

Preparation of Samples: Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions to test a range of concentrations.

-

Reaction:

-

Incubation: Mix the contents of the wells thoroughly. Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[8][9][12]

-

Measurement: Measure the absorbance of each well at 517 nm.[8][10]

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the % inhibition against the sample concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

Principle: Antioxidants reduce the ABTS•⁺, returning it to its colorless neutral form. The decrease in absorbance at a specific wavelength (typically 734 nm) is proportional to the antioxidant concentration.[13] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Materials and Reagents:

-

ABTS diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of ABTS•⁺ Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes.[13]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours. This allows for the complete generation of the ABTS radical cation.

-

-

Preparation of ABTS•⁺ Working Solution:

-

Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.10 at 734 nm.[13]

-

-

Reaction:

-

Add a large volume of the ABTS•⁺ working solution (e.g., 290 µL) to each well.

-

Add a small volume of the sample dilution (e.g., 10 µL) to the wells.

-

For the control, add the same volume of solvent instead of the sample.

-

-

Incubation: Incubate the plate at room temperature for a defined time (e.g., 6 minutes), protected from light.

-

Measurement: Record the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

Signaling Pathways and Cellular Effects

Beyond direct scavenging, this compound modulates cellular pathways involved in oxidative stress and inflammation, contributing to its protective effects. Its ability to trap reactive dicarbonyls like MDA prevents the formation of MDA-adducted low-density lipoprotein (MDA-LDL). MDA-LDL is a pro-inflammatory stimulus that can trigger inflammatory responses in macrophages. By reducing MDA-LDL levels, this compound mitigates this inflammatory cascade, leading to a decrease in the expression of cytokines such as IL-1β, IL-6, and TNF-α.[1] This mechanism is a key contributor to its observed atheroprotective effects in animal models.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 9. mdpi.com [mdpi.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. iomcworld.com [iomcworld.com]

- 12. rjptonline.org [rjptonline.org]

- 13. mdpi.com [mdpi.com]

2-(Aminomethyl)phenol: A Selective Dicarbonyl Scavenger for Mitigating Carbonyl Stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine (2-HOBA), as a potent and selective scavenger of reactive dicarbonyl species. Dicarbonyl stress, characterized by the accumulation of compounds like methylglyoxal (MGO), glyoxal, and isolevuglandins (IsoLGs), is a key pathological factor in a range of chronic diseases. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.

The Challenge of Dicarbonyl Stress

Dicarbonyl stress arises from an imbalance between the formation and detoxification of reactive dicarbonyl species, which are byproducts of glucose and lipid metabolism.[1][2] The most reactive of these, methylglyoxal (MGO), is primarily formed from the degradation of glycolytic intermediates.[3][4] These electrophilic compounds readily react with nucleophilic sites on proteins, lipids, and DNA to form advanced glycation endproducts (AGEs).[5] This process, known as carbonyl stress, can lead to:

-

Protein Dysfunction: Modification of proteins can alter their structure and function, contributing to cellular damage.[1]

-

Mitochondrial Impairment: Dicarbonyls are known to target mitochondrial proteins, leading to increased reactive oxygen species (ROS) production and oxidative stress.[2][4]

-

Inflammation: The interaction of AGEs with their receptor (RAGE) triggers inflammatory signaling cascades, such as the NF-κB pathway, exacerbating tissue damage.[1][3]

-

Cellular Damage and Apoptosis: Unchecked dicarbonyl stress can induce cellular dysfunction and programmed cell death.[6]

The body's primary defense against dicarbonyl stress is the glyoxalase system, with glyoxalase 1 (Glo1) playing a crucial role in detoxifying MGO.[3][4] However, in many pathological conditions, this system is overwhelmed, necessitating therapeutic interventions.

This compound: A Promising Scavenger

This compound belongs to a class of scavengers that have shown significant promise in preclinical trials for various conditions, including neurodegenerative and cardiovascular diseases.[7][8] Its efficacy stems from the unique ortho-positioning of the aminomethyl and phenolic hydroxyl groups, which facilitates a rapid and selective reaction with dicarbonyls.[9]

Mechanism of Action:

The scavenging activity of this compound is significantly higher than that of endogenous nucleophiles like lysine.[7] Structure-activity relationship studies have revealed that the 2-aminomethylphenol moiety is responsible for this high reactivity.[7] The reaction with 1,4-dicarbonyls, such as 4-oxopentanal, is approximately 2000 times faster than the reaction with lysine.[7] This enhanced reactivity is attributed to the intramolecular catalysis provided by the adjacent phenolic hydroxyl group. For instance, with 4-oxo-2-nonenal (ONE), a lipid-derived dicarbonyl, 2-aminomethylphenols react rapidly to form stable pyrrolo[2,1-b][1][10]oxazines.[9]

Selectivity:

A key advantage of this compound is its selectivity. It reacts rapidly with deleterious dicarbonyls like IsoLGs, malondialdehyde (MDA), and ONE, but not with monocarbonyls such as 4-hydroxynonenal.[11] This selectivity allows it to target the most damaging reactive carbonyl species without interfering with other cellular signaling pathways.[7]

Quantitative Efficacy of this compound

The following tables summarize key quantitative data regarding the performance and characteristics of this compound and related compounds.

Table 1: Comparative Reactivity with Dicarbonyls

| Scavenger | Dicarbonyl Species | Relative Reactivity vs. Lysine | Reference |

| This compound (2-HOBA) | 4-Ketoaldehydes | ~2000x faster | [7] |

| Pyridoxamine (PM) | 4-Ketoaldehydes | ~2000x faster | [7] |

| This compound (2-HOBA) | Isolevuglandins (IsoLGs) | ~1600x faster | [12] |

| Pyridoxamine (PM) | Methylglyoxal (MGO) | Increased reactivity | [7] |

| Pyridoxamine (PM) | 4-Hydroxynonenal (HNE) | No increased reactivity | [7] |

Table 2: Pharmacokinetic Properties of this compound (2-HOBA) in Mice

| Parameter | Value | Reference |

| Oral Bioavailability | ~38% | [7] |

| Half-life | ~62 minutes | [7] |

Table 3: Preclinical Efficacy in Disease Models

| Disease Model | Treatment | Key Finding | Reference |

| Atherosclerosis (Ldlr-/- mice) | 2-HOBA | 60% decrease in atherosclerosis | [13] |

| Metabolic-Associated Steatohepatitis (MASH) | 2-HOBA | Significantly lower fibrosis scores and liver transaminases | [12] |

| Hypertension | 2-HOBA | Prevention of hypertension development |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in dicarbonyl stress and the methodologies to study them is crucial for a deeper understanding.

References

- 1. Dicarbonyl stress, protein glycation and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dicarbonyl Stress at the Crossroads of Healthy and Unhealthy Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dicarbonyl Stress and Glyoxalase-1 in Skeletal Muscle: Implications for Insulin Resistance and Type 2 Diabetes [frontiersin.org]

- 4. Dicarbonyls linked to damage in the powerhouse: glycation of mitochondrial proteins and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactive Carbonyl Species Scavengers-Novel Therapeutic Approaches for Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scavenging 4-Oxo-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolevuglandins as mediators of disease and the development of dicarbonyl scavengers as pharmaceutical interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

The Role of 2-(Aminomethyl)phenol in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Aminomethyl)phenol, also known as 2-Hydroxybenzylamine (2-HOBA), is emerging as a compound of significant interest in cardiovascular research. As a selective dicarbonyl scavenger, antioxidant, and anti-inflammatory agent, 2-HOBA demonstrates potential therapeutic applications in a range of cardiovascular diseases, including atherosclerosis, atrial fibrillation, and heart failure. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cardiovascular research, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining experimental protocols. Furthermore, this guide illustrates the signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Cardiovascular diseases (CVDs) remain a leading cause of morbidity and mortality worldwide. The pathophysiology of many CVDs involves complex processes of oxidative stress, inflammation, and cellular damage. Phenolic compounds, a broad class of molecules found in plants, have long been investigated for their cardioprotective effects.[1][2] this compound (2-HOBA) is a small molecule that has garnered attention for its potent antioxidant and dicarbonyl scavenging properties.[3] This guide delves into the specifics of 2-HOBA's contributions to cardiovascular research, offering a technical resource for the scientific community.

Mechanism of Action

The primary mechanism of action of this compound in the cardiovascular system revolves around its ability to counteract oxidative stress and inflammation.

-

Scavenging of Reactive Species: 2-HOBA is a potent scavenger of free radicals and isolevuglandins (IsoLGs), which are highly reactive dicarbonyls that can damage proteins and lipids.[3] By neutralizing these harmful species, 2-HOBA helps to mitigate cellular damage.

-

Reduction of Oxidized Lipoproteins: It has been shown to reduce levels of malondialdehyde (MDA)-modified low-density lipoprotein (LDL) and high-density lipoprotein (HDL).[3] The oxidation of LDL is a critical step in the development of atherosclerosis.

-

Anti-inflammatory Effects: 2-HOBA exhibits significant anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in macrophages stimulated with oxidized LDL.[3]

-

Cellular Protection: The compound promotes the clearance of apoptotic cells (efferocytosis) and reduces the number of apoptotic cells within atherosclerotic plaques, contributing to plaque stability.[3]

The proposed signaling pathway for the anti-inflammatory and antioxidant effects of this compound is depicted below.

References

- 1. Natural phenolic compounds as cardiovascular therapeutics: potential role of their antiinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant Polyphenols and Their Potential Benefits on Cardiovascular Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Multifaceted Role of 2-(Aminomethyl)phenol Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(aminomethyl)phenol scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of a wide array of therapeutic agents. The inherent functionalities of the phenolic hydroxyl group and the aminomethyl moiety allow for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their applications as anticancer, antimicrobial, antioxidant, and neuroprotective agents.

Core Synthetic Strategies: The Mannich Reaction

The primary route for the synthesis of this compound derivatives is the Mannich reaction.[1][2] This three-component condensation reaction involves a phenol, formaldehyde (or another suitable aldehyde), and a primary or secondary amine. The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the electron-rich phenol at the ortho position to the hydroxyl group, yielding the corresponding aminomethylated phenol.[1]

General Experimental Protocol for the Mannich Reaction

The following protocol is a generalized procedure for the synthesis of this compound derivatives. Specific conditions such as solvent, temperature, and reaction time may need to be optimized for different substrates.[3][4][5][6]

Materials:

-

Substituted phenol

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

Primary or secondary amine

-

Ethanol or other suitable solvent

-

Hydrochloric acid (for hydrochloride salt formation, if desired)

-

Diethyl ether or other non-polar solvent for precipitation

Procedure:

-

Dissolve the substituted phenol (1 equivalent) in ethanol in a round-bottom flask.

-

To this solution, add the primary or secondary amine (1-1.2 equivalents).

-

Add formaldehyde (1-1.5 equivalents) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period ranging from a few hours to several days, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product can be isolated in one of two ways:

-

As a free base: The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

-

As a hydrochloride salt: The reaction mixture is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise to precipitate the hydrochloride salt of the Mannich base. The precipitate is then collected by filtration, washed with cold diethyl ether, and dried.

-

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.[4]

Therapeutic Applications and Quantitative Data

This compound derivatives have demonstrated significant potential in various therapeutic areas. The following sections summarize their activities, supported by quantitative data where available.

Anticancer Activity

Derivatives of this compound have been investigated as potential anticancer agents, with studies demonstrating their ability to induce apoptosis and inhibit cancer cell proliferation.[7] The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[1][8][9][10]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol | U2OS (Osteosarcoma) | 50.5 ± 3.8 | [7] |

| Aminobenzylnaphthol derivative MMZ-45AA | BxPC-3 (Pancreatic) | 13.26 | [11] |

| Aminobenzylnaphthol derivative MMZ-140C | HT-29 (Colorectal) | 11.55 | [11] |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19 (Glioblastoma) | PGI = 65.12 at 10 µM | [6] |

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide (4e) | MCF-7 (Breast) | <10 | [4] |

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide (4f) | SK-MEL-28 (Melanoma) | <10 | [4] |

PGI = Percent Growth Inhibition

Many phenolic compounds exert their anticancer effects by inducing apoptosis. This programmed cell death can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases.[12][13][14][15][16]

Antimicrobial Activity

The antimicrobial properties of this compound derivatives are often assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[17][18][19][20][21]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) | Gram-positive & Gram-negative bacteria | 8 | [6] |

| Phloroglucinol derivative A5 | MRSA | 0.98 | [22] |

| Aminomethylated 2-propenylphenol | Bacteria and Fungi in fuel | Effective at 0.3-0.5% | [23] |

| Aminomethylated 4-isopropenylphenol | Bacteria and Fungi in oil | Effective at 1-2% | [23] |

Phenolic compounds exert their antimicrobial effects through multiple mechanisms, primarily targeting the bacterial cell membrane and essential cellular processes.[24][25][26][27][28]

Antioxidant Activity

The antioxidant capacity of these derivatives is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[7][29][30]

| Compound/Derivative | Antioxidant Assay | IC50 (µg/mL) | Reference |

| 2-Methoxy phenol derivative T2 | DPPH | 27.97 | [31] |

| 2-Methoxy phenol derivative T2 | Nitric Oxide Scavenging | 34.36 | [31] |

| 2-Methoxy phenol derivative T2 | Hydroxyl Radical Scavenging | 34.83 | [31] |

| 2-Methoxy phenol derivative T2 | Iron Chelation | 24.32 | [31] |

Neuroprotective Activity

This compound derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's disease. Their mechanisms of action often involve the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as providing antioxidant and neuroprotective effects.[18][32][33]

| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |

| 2-Acetyl-5-O-(amino-alkyl)phenol derivative TM-3 | eeAChE | 0.69 | [18] |

| 2-Acetyl-5-O-(amino-alkyl)phenol derivative TM-3 | MAO-B | 6.8 | [18] |

| Piperazine derivative 136 | eeAChE | 7.9 | [33] |

| Piperazine derivative 136 | human MAO-B | 9.9 | [33] |

| Dimethylamino chalcone-O-alkylamine derivative 137 | EeAChE | 0.69 | [33] |

| Dimethylamino chalcone-O-alkylamine derivative 137 | MAO-B | 1.0 | [33] |

The neuroprotective effects of phenolic compounds are often mediated through the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway. Activation of this pathway can inhibit apoptosis and promote neuronal survival.[23][32]

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines the steps for assessing the cytotoxicity of this compound derivatives against cancer cell lines.[1][8][9][10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

This compound derivative stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivative in complete culture medium.

-

Remove the medium from the wells and add the different concentrations of the test compound. Include wells with untreated cells (negative control) and a vehicle control (if a solvent like DMSO is used).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C.

-

Observe the formation of purple formazan crystals.

-

Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

DPPH Radical Scavenging Assay

This protocol is for determining the antioxidant activity of the synthesized derivatives.[7][29][30]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

This compound derivative stock solution

-

Positive control (e.g., ascorbic acid or Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Prepare serial dilutions of the this compound derivative and the positive control in the same solvent.

-

In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette.

-

Add an equal volume of the test compound dilutions or the positive control to the DPPH solution.

-

Include a blank containing only the solvent and a control containing the DPPH solution and the solvent.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution with the solvent and A_sample is the absorbance of the DPPH solution with the test compound.

-

Determine the IC50 value from a plot of scavenging activity against the concentration of the derivative.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the antimicrobial activity of the synthesized compounds.[17][18][19][20][21]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microplates

-

This compound derivative stock solution

-

Positive control (standard antibiotic)

-

Negative control (broth with inoculum only)

-

Sterility control (broth only)

Procedure:

-

Prepare a standardized inoculum of the microorganism in the broth medium.

-

In a 96-well plate, add a specific volume of broth to each well.

-

Prepare serial dilutions of the this compound derivative directly in the wells of the microplate.

-

Add the standardized inoculum to each well, except for the sterility control.

-

Include a positive control with a standard antibiotic and a negative control with no antimicrobial agent.

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The this compound scaffold continues to be a valuable starting point for the development of new therapeutic agents. Its synthetic accessibility via the Mannich reaction and the diverse biological activities of its derivatives make it an attractive area of research. This guide has provided a comprehensive overview of the synthesis, quantitative biological data, and mechanistic insights into the anticancer, antimicrobial, antioxidant, and neuroprotective properties of these compounds. The detailed experimental protocols and visual representations of key signaling pathways are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery. Further exploration and optimization of this versatile scaffold hold significant promise for the discovery of novel and effective drugs to address a range of human diseases.

References

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. Mannich Reaction [organic-chemistry.org]

- 3. bch.ro [bch.ro]

- 4. researchgate.net [researchgate.net]

- 5. oarjbp.com [oarjbp.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. marinebiology.pt [marinebiology.pt]

- 8. researchhub.com [researchhub.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy [mdpi.com]

- 13. The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. eurekaselect.com [eurekaselect.com]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 19. bmglabtech.com [bmglabtech.com]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. bio.libretexts.org [bio.libretexts.org]

- 22. Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 29. DPPH Radical Scavenging Assay [mdpi.com]

- 30. Neuroprotective effects of total phenolics from Hemerocallis citrina Baroni leaves through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-(Aminomethyl)phenol: A Technical Overview

Introduction

2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine or salicylamine, is a phenolic compound with a primary amine functional group. Its chemical structure lends itself to a variety of applications, including in medicinal chemistry and as a building block in organic synthesis. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a summary of the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | PubChem |

| Molecular Weight | 123.15 g/mol | PubChem |

| CAS Number | 932-30-9 | PubChem |

| Melting Point | 129 °C | ECHEMI |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

A definitive ¹H NMR spectrum for this compound has not been located in the searched public spectral databases. The expected proton signals are described below based on the chemical structure.

Expected ¹H NMR Data

| Protons | Chemical Shift (ppm, estimated) | Multiplicity | Integration |

| Ar-H (4 protons) | 6.7 - 7.2 | m | 4H |

| -CH₂- | ~3.8 | s | 2H |

| -NH₂ | Variable | br s | 2H |

| -OH | Variable | br s | 1H |

Note: The chemical shifts for the -NH₂ and -OH protons are highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents like D₂O.

¹³C NMR Spectroscopy

A reference to a ¹³C NMR spectrum for this compound is cited in the PubChem database, originating from a 1979 publication. However, the actual spectral data was not accessible through the conducted searches. The expected carbon signals are detailed below.

Expected ¹³C NMR Data

| Carbon | Chemical Shift (ppm, estimated) |

| C-OH | 155 - 160 |

| C-CH₂NH₂ | 120 - 125 |

| Aromatic CH | 115 - 130 |

| -CH₂- | ~45 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. A vapor phase IR spectrum for this compound is available, and the characteristic absorption bands are summarized below.

IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400 - 3200 (broad) | O-H and N-H | Stretching |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2950 - 2850 | Aliphatic C-H | Stretching |

| 1620 - 1580 | C=C | Aromatic Ring Stretching |

| 1500 - 1400 | N-H | Bending |

| 1300 - 1200 | C-O | Stretching |

| 1200 - 1000 | C-N | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here is from an analysis of this compound.

Mass Spectrometry Data

| m/z | Ion | Relative Intensity (%) |

| 124.0738 | [M+H]⁺ | - |

| 107.0492 | [M+H - NH₃]⁺ | 53.64 |

| 77.0386 | [C₆H₅]⁺ | 100 |

| 51.0240 | [C₄H₃]⁺ | 49.05 |

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this compound were not available in the searched literature. Therefore, generalized protocols for the analysis of small organic molecules are provided below.

NMR Spectroscopy (General Protocol)

A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy (General Protocol)

The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet would be prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum could be recorded from a thin film of the sample on a salt plate or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (General Protocol)

The mass spectrum would be acquired using a mass spectrometer, likely with an electrospray ionization (ESI) source for generating the [M+H]⁺ ion. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) would separate the ions based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Solubility and Stability of 2-(Aminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-(Aminomethyl)phenol, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for its effective use in research and drug development, ensuring optimal formulation, storage, and handling.

Core Physicochemical Properties

This compound, also known as 2-hydroxybenzylamine, is a bifunctional organic molecule containing both a phenolic hydroxyl group and an aminomethyl group. This unique structure governs its chemical behavior, including its solubility in various solvent systems and its stability under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | --INVALID-LINK-- |

| Molecular Weight | 123.16 g/mol | --INVALID-LINK-- |

| Melting Point | Not available | |

| pKa (Strongest Acidic) | 8.32 (Predicted) | --INVALID-LINK-- |

| pKa (Strongest Basic) | 10.18 (Predicted) | --INVALID-LINK-- |

Solubility Profile

The solubility of this compound is dictated by its polar functional groups, which allow for hydrogen bonding with protic solvents, and its aromatic ring, which contributes to its solubility in organic solvents.

Quantitative Solubility Data